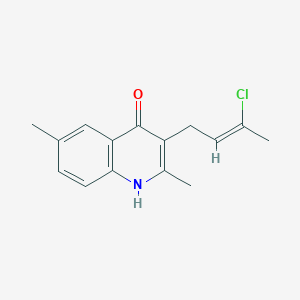![molecular formula C30H16N2O10S B404723 2-{4-[4-(5-carboxy-1,3-dioxoisoindol-2-yl)benzenesulfonyl]phenyl}-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B404723.png)
2-{4-[4-(5-carboxy-1,3-dioxoisoindol-2-yl)benzenesulfonyl]phenyl}-1,3-dioxoisoindole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfonyl-bis-N(p-phenylene)-4’-(carboxy)phtalimide is a complex organic compound known for its unique chemical structure and properties This compound features a sulfonyl group linked to two N(p-phenylene) units, each of which is further connected to a 4’-(carboxy)phtalimide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sulfonyl-bis-N(p-phenylene)-4’-(carboxy)phtalimide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of N(p-phenylene)-4’-(carboxy)phtalimide: This intermediate can be synthesized by reacting p-phenylenediamine with phthalic anhydride under acidic conditions to form the phtalimide derivative.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Sulfonyl-bis-N(p-phenylene)-4’-(carboxy)phtalimide may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfonyl-bis-N(p-phenylene)-4’-(carboxy)phtalimide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives with enhanced stability.
Substitution: Functionalized aromatic compounds with diverse chemical properties.
Applications De Recherche Scientifique
Sulfonyl-bis-N(p-phenylene)-4’-(carboxy)phtalimide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism by which Sulfonyl-bis-N(p-phenylene)-4’-(carboxy)phtalimide exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction or metabolic processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonyl-bis-N(p-phenylene)-4’-(methyl)phtalimide: Similar structure but with a methyl group instead of a carboxy group.
Sulfonyl-bis-N(p-phenylene)-4’-(hydroxy)phtalimide: Contains a hydroxy group, leading to different chemical reactivity.
Uniqueness
Sulfonyl-bis-N(p-phenylene)-4’-(carboxy)phtalimide is unique due to the presence of the carboxy group, which imparts distinct chemical properties and potential applications. This functional group allows for further derivatization and enhances the compound’s solubility and reactivity.
Propriétés
Formule moléculaire |
C30H16N2O10S |
|---|---|
Poids moléculaire |
596.5g/mol |
Nom IUPAC |
2-[4-[4-(5-carboxy-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C30H16N2O10S/c33-25-21-11-1-15(29(37)38)13-23(21)27(35)31(25)17-3-7-19(8-4-17)43(41,42)20-9-5-18(6-10-20)32-26(34)22-12-2-16(30(39)40)14-24(22)28(32)36/h1-14H,(H,37,38)(H,39,40) |
Clé InChI |
JVESSQOPBQIZIV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)S(=O)(=O)C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)O |
SMILES canonique |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)S(=O)(=O)C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B404644.png)

![2-(4-ethoxyphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B404651.png)
![{2-[(5-Oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B404652.png)

![2-(4-ETHOXYPHENYL)-4,4-DIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE](/img/structure/B404656.png)




![5-(1,3-Benzodioxol-5-ylmethylene)-3-[(4-methoxyanilino)methyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B404661.png)
![N-[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine](/img/structure/B404662.png)
